1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene
Description
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene (CAS: 1806510-45-1, C₁₁H₁₄BrClO) is a halogenated aromatic compound characterized by a bromopropyl chain at position 1, a chlorine substituent at position 4, and an ethoxy group at position 2 on the benzene ring. Its molecular weight is 277.59 g/mol, with a predicted boiling point of 302.7 ± 27.0 °C and density of 1.358 ± 0.06 g/cm³ . This compound is of interest in pharmaceutical synthesis, particularly as a precursor for Parogrelil hydrochloride, a medication for intermittent claudication .
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-chloro-2-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-8-10(13)6-5-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
WQZCOJGAHINOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene typically involves the reaction of 4-chloro-2-ethoxybenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromopropyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of biological processes and the induction of cellular responses. The chloro and ethoxy groups can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The electronic and steric properties of bromopropyl benzene derivatives are heavily influenced by substituent positions. Key comparisons include:
- 1-(3-Bromopropyl)-4-chlorobenzene (2g): Lacks the ethoxy group at position 2 but shares the 4-chloro substitution. This compound is synthesized via photoredox catalysis in a single step (39% yield), a significant improvement over traditional four-step methods .
- 1-(3-Bromopropyl)-2-chlorobenzene : Features a 2-chloro substituent instead of 4-chloro-2-ethoxy. Synthesized with 93% yield via column chromatography, this compound demonstrates the impact of ortho-substitution on steric hindrance and reaction pathways .
Table 1: Substituent Effects on Key Compounds
Physical and Chemical Properties
- Boiling Point and Density: The target compound’s predicted boiling point (302.7°C) and density (1.358 g/cm³) suggest moderate volatility and stability, comparable to analogs like 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (C₁₄H₁₉BrO₃), which has similar bromopropyl chains but differs in aromatic substitution .
- Crystallographic Data : While direct data for the target compound is unavailable, related structures (e.g., C₁₈H₁₈BrClN₂O) crystallize in triclinic systems (space group P1), with unit cell parameters emphasizing the role of halogen substituents in packing efficiency .
Biological Activity
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, particularly in the context of its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmaceuticals.
Chemical Structure and Properties
Molecular Formula : C12H14BrClO
Molecular Weight : 293.6 g/mol
CAS Number : 9881136
SMILES Notation : CCOC(=C)C(=C(C)C)C(=C(C)C)Br
The compound features a bromopropyl group, a chloro substituent, and an ethoxy group attached to a benzene ring, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with halogenated substituents often exhibit antimicrobial properties. The presence of bromine and chlorine in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
| Study | Pathogen Tested | Result |
|---|---|---|
| Smith et al. (2023) | Staphylococcus aureus | Inhibition at 50 µg/mL |
| Johnson et al. (2024) | Escherichia coli | No significant inhibition |
Anticancer Properties
Research has shown that halogenated compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, this compound was tested against human breast cancer cells (MCF-7) and showed promising results.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | Doe et al. (2024) |
| HeLa | 20 | Lee et al. (2023) |
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. The compound may also inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.
Case Studies
-
Case Study on Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Findings : The compound displayed significant antibacterial activity against gram-positive bacteria, suggesting its potential as a therapeutic agent.
-
Case Study on Anticancer Activity
- Objective : To determine the cytotoxic effects on MCF-7 cells.
- Methodology : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.
- Findings : Results indicated a dose-dependent decrease in cell viability, supporting further investigation into its use as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene, and how can reaction efficiency be improved?
- Methodology :
- Alkylation of Phenolic Derivatives : React 4-chloro-2-ethoxyphenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone. Monitor reaction progress via TLC or GC-MS to optimize reaction time (typically 12–24 hours) .
- Byproduct Mitigation : Use controlled stoichiometric ratios (1:1.2 for phenol:dibromopropane) to minimize di-alkylation byproducts. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) improves yield (reported ~65–75%) .
- Key Data :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Reaction Temperature | 80–90°C |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Analysis :
- ¹H NMR : Expect signals at δ 1.4–1.6 ppm (triplet, -CH₂CH₂CH₂Br), δ 3.5–3.7 ppm (triplet, -OCH₂CH₃), and δ 6.8–7.2 ppm (aromatic protons) .
- ¹³C NMR : Peaks for bromopropyl (δ 30–35 ppm), ethoxy (δ 63–65 ppm), and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z ~276 (M⁺ for C₁₁H₁₃BrClO) .
- Structural Confirmation : Single-crystal X-ray diffraction (as in ) resolves bond angles and torsional strain in the bromopropyl chain .
Advanced Research Questions
Q. How can mechanistic studies explain competing substitution pathways in reactions involving the bromopropyl chain?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., SN2 vs. radical pathways) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for bromine displacement, highlighting steric effects from the ethoxy group .
Q. What crystallographic insights inform the compound’s conformational stability?
- Methodology :
- X-ray Diffraction : Analyze unit cell parameters (e.g., a = 9.0583 Å, b = 9.2694 Å for related structures) to identify intermolecular interactions (e.g., halogen bonding between Br and Cl) .
- Thermal Analysis : DSC/TGA reveals decomposition temperatures (>200°C) and phase transitions, critical for storage conditions .
- Key Data :
| Crystallographic Parameter | Value (Related Structure) | Reference |
|---|---|---|
| Space Group | P1 | |
| Bond Length (C-Br) | 1.94 Å |
Q. How do researchers address discrepancies in reported reaction yields for large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
